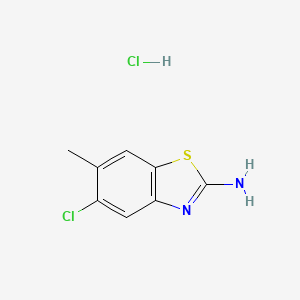

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride

Description

Overview of Benzothiazole Derivatives in Academic Research

Benzothiazoles constitute a privileged scaffold in medicinal chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions with biological targets. Over the past decade, derivatives of this heterocycle have demonstrated broad-spectrum pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The benzothiazole nucleus serves as a critical pharmacophore in numerous FDA-approved drugs and experimental compounds, owing to its ability to modulate kinase activity, inhibit carbonic anhydrases, and disrupt cellular proliferation pathways.

Recent studies emphasize the role of benzothiazole derivatives in targeting hypoxic tumor microenvironments, where overexpression of hypoxia-inducible factors (HIFs) drives chemoresistance. For instance, derivatives such as 2-(4-aminophenyl)benzothiazoles have shown nanomolar potency against diverse cancer cell lines by inducing mitochondrial apoptosis. Structural modifications at the 2-amino position, including urea and acetamide functionalizations, further enhance target selectivity and metabolic stability. These advancements underscore the scaffold’s adaptability in addressing unmet therapeutic needs.

Structural Significance of the 5-Chloro-6-methyl Substitution Pattern

The 5-chloro-6-methyl substitution pattern in this compound introduces distinct electronic and steric effects that influence its bioreactivity. Chlorine’s electronegativity increases the compound’s lipophilicity, facilitating membrane permeability, while the methyl group at the 6-position provides steric hindrance that may modulate binding to hydrophobic enzyme pockets. Comparative studies of substituted benzothiazoles reveal that para-chloro substitutions enhance antitumor activity by stabilizing charge-transfer complexes with DNA topoisomerases.

Quantum mechanical analyses suggest that the chloro-methyl duo creates a dipole moment gradient across the benzothiazole ring, potentially improving interactions with polar residues in active sites. For example, in derivatives targeting cyclin-dependent kinases (CDKs), chloro-substituted analogs exhibit 3–5-fold higher inhibitory constants (K~i~) than their non-halogenated counterparts. This substitution strategy aligns with broader trends in medicinal chemistry, where halogenation is employed to optimize pharmacokinetic profiles.

Historical Development and Academic Interest

The synthesis of this compound traces back to early advancements in benzothiazole chemistry during the mid-20th century. Initial methodologies involved cyclocondensation of substituted anilines with potassium thiocyanate (KSCN) in the presence of bromine or iodine. A seminal 2010 study by Malik et al. detailed the preparation of chloro-fluoro benzothiazoles via thiocyanation and subsequent isomerization, laying the groundwork for modern synthetic routes.

Academic interest surged in the 2010s with the discovery that 2-aminobenzothiazoles inhibit hypoxia-related targets such as carbonic anhydrase IX (CA-IX). The specific substitution pattern of 5-chloro-6-methyl-1,3-benzothiazol-2-amine was first reported in PubChem (CID 3153288) in 2005, with subsequent studies exploring its kinase inhibitory potential. By 2024, research expanded to include its role in modulating dual-specificity tyrosine-regulated kinases (DYRKs) and casein kinase 2 (CK2), both implicated in glioblastoma and pancreatic cancers.

Relevance in Contemporary Chemical and Pharmaceutical Research

In modern drug discovery, this compound serves as a key intermediate for developing kinase inhibitors and epigenetic modulators. Its compatibility with click chemistry enables rapid diversification; for instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) have yielded triazole-conjugated analogs with enhanced blood-brain barrier penetration. Recent high-throughput screens identified this scaffold as a hit against stearoyl-CoA desaturase (SCD1), an enzyme overexpressed in metabolic cancers.

Ongoing computational studies leverage molecular docking to predict its binding affinity for peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and tumor progression. The compound’s molecular weight (198.67 g/mol) and LogP (~2.8) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. Collaborative efforts between academia and industry aim to optimize its selectivity profile, with patent activity focusing on derivatives for combination therapies with immune checkpoint inhibitors.

Properties

IUPAC Name |

5-chloro-6-methyl-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S.ClH/c1-4-2-7-6(3-5(4)9)11-8(10)12-7;/h2-3H,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGWNECEKNWDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with appropriate chlorinating agents. One common method includes the treatment of 2-mercaptoaniline with acid chlorides under controlled conditions to form the benzothiazole ring . The reaction conditions often require anhydrous solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzothiazole derivatives, including 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride, have demonstrated notable antimicrobial properties. Studies show that compounds in this category exhibit activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of halogen substituents (like chlorine) enhances their antibacterial efficacy .

Anticancer Properties

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, certain synthesized compounds have shown significant activity against human cervical cancer cell lines . In one study, derivatives of benzothiazole were evaluated for their anticancer activity, revealing promising results with specific compounds exhibiting potent effects against various cancer types .

Neuroprotective Effects

Some studies have focused on the neuroprotective potential of benzothiazole derivatives. A series of compounds were evaluated for their anticonvulsant properties and neurotoxicity. The findings suggested that these compounds could serve as therapeutic agents for neurological disorders without exhibiting significant toxicity .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential use in agriculture as a pesticide. Its derivatives have shown effectiveness against agricultural pests and pathogens, indicating a promising avenue for crop protection . The synthesis of specific benzothiazole derivatives has been linked to enhanced antifungal activity against plant pathogens.

Material Science Applications

Polymer Chemistry

In material science, benzothiazole derivatives are being investigated for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial in developing advanced materials with tailored functionalities .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study synthesized several benzothiazole derivatives and tested them against common bacterial strains. The results indicated that the presence of chlorine significantly increased the antimicrobial activity of the compounds tested .

- Anticancer Research : A series of 2-substituted benzothiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. Compounds showed promising results with IC50 values indicating strong inhibition of cell growth .

- Neurotoxicity Assessment : In a neurotoxicity study involving 1,3-benzothiazole derivatives, it was found that most compounds did not exhibit neurotoxic effects while maintaining anticonvulsant activity. This highlights the potential for developing safe therapeutic agents for neurological conditions .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways critical for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Benzothiazole Derivatives

4-Chloro-1,3-benzothiazol-2-amine (CAS 4MSH) :

5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7) :

Benzimidazole Analogs

- 5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14) :

- Replaces the benzothiazole sulfur with a nitrogen atom, forming a benzimidazole core.

- Synthesized via tin(II) chloride reduction of nitro intermediates in 78% yield .

- Melting point : 108°C; spectral features include NH₂ stretches at 3429 cm⁻¹ (IR) and aromatic proton signals at δ 6.85–7.32 (¹H-NMR) .

Benzoxazole Analogs

- (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride (CAS 1158570-31-0) :

Physical and Spectral Properties

Biological Activity

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H7ClN2S·HCl

- CAS Number : 1559059-95-8

The compound features a benzothiazole ring system with a chlorine atom and a methyl group that influence its reactivity and biological interactions. The presence of these groups enhances its stability and potential interactions with various biological targets.

The mechanism of action for this compound is primarily associated with its ability to inhibit specific enzymes or interfere with critical cellular pathways. This action is significant in both antimicrobial and anticancer contexts:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens by targeting their metabolic pathways or structural integrity.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by disrupting cell cycle progression or promoting oxidative stress .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Pseudomonas aeruginosa | Effective against biofilms | |

| Candida albicans | Noteworthy antifungal properties |

In vitro studies have demonstrated that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results:

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | Inhibition of proliferation |

In these studies, this compound was found to significantly reduce cell viability in cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 1: Antifungal Activity Against Candida

A study investigated the antifungal activity of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited effective inhibition of Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Anticancer Efficacy in Human Cell Lines

In another study focusing on human cervical cancer cells (HeLa), treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings highlight the compound's potential as an anticancer agent .

Q & A

Q. What interdisciplinary approaches integrate material science and pharmacology for targeted delivery?

- Methodological Answer : Develop polymeric nanoparticles (e.g., PLGA-based) functionalized with targeting ligands (e.g., folate). Characterize drug-loading efficiency using small-angle X-ray scattering (SAXS) and in vitro release kinetics. Validate targeting efficacy via confocal microscopy in 3D tumor spheroids .

Key Methodological Tables

Q. Table 1. Critical Parameters for Reactor Design Optimization

| Parameter | Optimal Range | Reference Method |

|---|---|---|

| Residence Time | 5–30 min | CFD Simulation |

| Mixing Efficiency | >90% homogeneity | Tracer Pulse Tests |

| Temperature Control | ±1°C tolerance | PID Feedback Loops |

Q. Table 2. Analytical Validation Criteria

| Metric | Acceptance Criteria | Technique |

|---|---|---|

| Limit of Detection | ≤0.1 µg/mL | ID-MS |

| Precision (RSD) | <5% intra-day variability | HPLC-UV |

| Recovery Efficiency | 95–105% | Spike-and-Recovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.